molecular formula C15H22N4O B11163657 N~4~,6-diisopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N~4~,6-diisopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11163657
M. Wt: 274.36 g/mol
InChI Key: BQSWYDCCABHNHE-UHFFFAOYSA-N
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Description

N~4~,6-diisopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,6-diisopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoroacetic acid as a catalyst . This method provides a straightforward route to obtain the desired pyrazolopyridine derivatives with good yields.

Industrial Production Methods

Industrial production of this compound can be achieved through a scalable synthesis route that involves the use of amorphous carbon-supported sulfonic acid as a catalyst. This method offers advantages such as low cost, non-toxicity, and operational simplicity .

Chemical Reactions Analysis

Types of Reactions

N~4~,6-diisopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The compound exerts its effects by inhibiting the activity of tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation can lead to cancer. By binding to the ATP pocket of TRKs, the compound prevents the phosphorylation of the kinase domain, thereby inhibiting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~,6-diisopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which enhances its binding affinity to TRKs and its potential as a selective kinase inhibitor .

Properties

Molecular Formula

C15H22N4O

Molecular Weight

274.36 g/mol

IUPAC Name

1,3-dimethyl-N,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C15H22N4O/c1-8(2)12-7-11(15(20)16-9(3)4)13-10(5)18-19(6)14(13)17-12/h7-9H,1-6H3,(H,16,20)

InChI Key

BQSWYDCCABHNHE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC(C)C)C

Origin of Product

United States

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